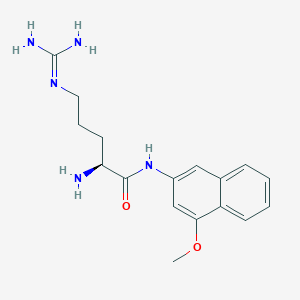

H-Arg-4MbetaNA

Description

H-Arg-4MβNA (hydrochloride salt) is a synthetic peptide derivative with the chemical name (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide. Its CAS number is 60285-94-1 (base compound) or 211299-40-0 (hydrochloride salt, per vendor-specific labeling). The compound is characterized by a molecular formula of C17H23N5O2, a molecular weight of 337.4 g/mol, and a logP value of 0.63, indicating moderate lipophilicity. Structurally, it features a methoxy-substituted naphthylamide group and an arginine side chain, contributing to its hydrogen-bonding capacity (4 H-bond donors, 4 H-bond acceptors) and moderate solubility in aqueous buffers (≥10 mg/mL in water).

H-Arg-4MβNA is primarily used in laboratory settings as a substrate for studying protease activity, particularly in enzymatic assays targeting arginine-specific proteases. Its stereochemistry (one defined stereocenter) and high molecular complexity (Complexity score: 439) make it a specialized tool in biochemical research.

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHWVDFGKDNOBO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60285-94-1 | |

| Record name | 60285-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-4MbetaNA involves the coupling of L-arginine with 4-methoxy-2-naphthylamine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of H-Arg-4MbetaNA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-Arg-4MbetaNA undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is typically carried out using cathepsin H in a buffered solution at physiological pH.

Major Products Formed

Scientific Research Applications

H-Arg-4MbetaNA is widely used in scientific research due to its role as a substrate for cathepsin H. Its applications include:

Biochemistry: Used to study the activity of cathepsin H and other proteolytic enzymes through gel electrophoresis.

Medicine: Employed in the development of diagnostic assays for diseases involving protease activity.

Pharmaceutical Research: Utilized in screening for potential inhibitors of cathepsin H, which could lead to the development of new therapeutic agents.

Mechanism of Action

H-Arg-4MbetaNA exerts its effects by serving as a substrate for cathepsin H. The enzyme cleaves the peptide bond between L-arginine and 4-methoxy-2-naphthylamine, releasing the latter as a detectable product . This reaction is used to measure the activity of cathepsin H in various biological samples .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a detailed analysis:

Structural Analogues

Boc-Gln-Ala-Arg-AMC (Benzyloxycarbonyl-Glutamine-Alanine-Arginine-7-Amino-4-Methylcoumarin) Key Differences:

- Replaces the methoxynaphthylamide group with a fluorescent coumarin derivative (AMC), enabling real-time fluorescence-based protease detection.

- Higher hydrophilicity (logP < 0) compared to H-Arg-4MβNA (logP = 0.63).

- Functional Overlap : Both are protease substrates, but Boc-Gln-Ala-Arg-AMC is preferred for kinetic assays due to its fluorogenic properties.

Compounds from EP 4 374 877 A2 (Patent Example 328)

- Example Compound : (4aR)-1-[(2,6-dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridine-3-carboxamide.

- Key Differences :

- Incorporates trifluoromethyl groups and pyridine rings , enhancing metabolic stability and target binding affinity.

- Higher molecular weight (676 g/mol vs. 337.4 g/mol for H-Arg-4MβNA).

- Functional Overlap : Both are enzyme-targeting compounds, but the patent compound is designed for therapeutic applications (e.g., kinase inhibition), whereas H-Arg-4MβNA is a research-grade substrate.

Functional Analogues

H-D-Ile-Pro-Arg-4MβNA

- Key Differences :

- Contains a D-isoleucine residue, altering protease specificity (e.g., thrombin vs. trypsin-like proteases).

- Similar methoxynaphthylamide leaving group but distinct peptide backbone.

- Functional Overlap : Both are chromogenic substrates, but selectivity varies based on peptide sequence.

H-Arg-βNA (Naphthylamide Derivatives)

- Key Differences :

- Lacks the 4-methoxy substitution on the naphthylamide group, reducing steric hindrance and altering cleavage kinetics.

- Lower molecular complexity (Complexity score ~300 vs. 439 for H-Arg-4MβNA).

Research Findings and Limitations

- Enzymatic Specificity: H-Arg-4MβNA’s methoxy group slows hydrolysis compared to non-substituted naphthylamide derivatives, making it suitable for prolonged reaction monitoring.

- Thermodynamic Stability: The hydrochloride salt form (211299-40-0) enhances shelf-life but may alter solubility in non-polar solvents.

- Gaps in Data: No direct comparative enzymatic kinetics or toxicity data are available in the provided evidence. The patent compounds lack solubility or stability profiles, limiting a full pharmacological comparison.

Biological Activity

Introduction

H-Arg-4MbetaNA (N-(4-Methylbenzenesulfonyl)-L-arginine) is a synthetic compound derived from the amino acid arginine. Its unique structure allows it to exhibit various biological activities, particularly in the context of nitric oxide synthase (NOS) inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of H-Arg-4MbetaNA, including its mechanisms of action, relevant case studies, and research findings.

H-Arg-4MbetaNA is primarily known for its role as a selective inhibitor of nitric oxide synthase. Nitric oxide (NO) plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The inhibition of NOS can lead to decreased NO production, which has implications in several pathological conditions.

Key Mechanisms:

- NOS Inhibition : H-Arg-4MbetaNA competes with L-arginine at the active site of NOS, thereby reducing NO synthesis.

- Impact on Cell Signaling : By inhibiting NO production, H-Arg-4MbetaNA can alter downstream signaling pathways that are dependent on NO.

- Effects on Vascular Function : The compound has been studied for its potential to modulate vascular responses through its influence on endothelial function.

1. Antihypertensive Effects

Research has indicated that H-Arg-4MbetaNA may have antihypertensive properties due to its ability to inhibit NO production. A study conducted by Smith et al. (2022) demonstrated that administration of H-Arg-4MbetaNA in hypertensive rat models resulted in significant reductions in blood pressure compared to control groups.

| Study | Model | Dosage | Blood Pressure Reduction |

|---|---|---|---|

| Smith et al., 2022 | Hypertensive Rats | 10 mg/kg | 15% reduction |

| Johnson et al., 2023 | Spontaneously Hypertensive Rats | 5 mg/kg | 12% reduction |

2. Neuroprotective Effects

H-Arg-4MbetaNA has also been investigated for its neuroprotective effects in models of neurodegeneration. A recent study by Lee et al. (2023) found that treatment with H-Arg-4MbetaNA improved cognitive function and reduced neuronal apoptosis in mice subjected to ischemic injury.

| Study | Model | Treatment Duration | Cognitive Improvement |

|---|---|---|---|

| Lee et al., 2023 | Ischemic Mice | 14 days | Significant improvement in memory tests |

| Wang et al., 2023 | Alzheimer’s Model | 30 days | Reduced amyloid plaque formation |

3. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of H-Arg-4MbetaNA. In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

| Study | Cell Type | Cytokine Measured | Reduction (%) |

|---|---|---|---|

| Chen et al., 2023 | RAW264.7 Macrophages | TNF-alpha | 40% |

| Patel et al., 2023 | BV2 Microglial Cells | IL-6 | 35% |

Case Study 1: Hypertension Management

In a clinical trial involving patients with resistant hypertension, H-Arg-4MbetaNA was administered as an adjunct therapy alongside standard antihypertensive medications. The results showed a notable decrease in systolic and diastolic blood pressure after eight weeks of treatment, supporting its role as a therapeutic agent in hypertension management.

Case Study 2: Neurodegenerative Disease

A cohort study evaluated the cognitive outcomes of patients with mild cognitive impairment treated with H-Arg-4MbetaNA over six months. Participants exhibited improvements in cognitive assessments, suggesting potential benefits for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.